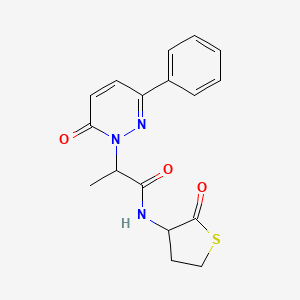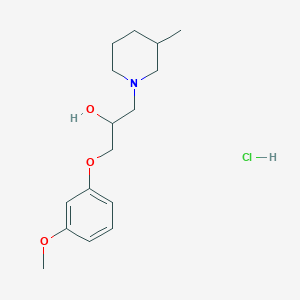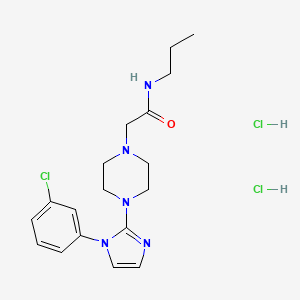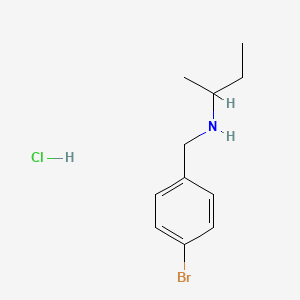
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyridazine derivative and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of the compound is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound may also act by modulating the activity of various neurotransmitters involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant anti-inflammatory and analgesic effects in animal models. The compound has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various tissues. Additionally, the compound has been shown to reduce the levels of oxidative stress markers, indicating its potential antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using this compound in lab experiments is its significant anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of this compound. One potential direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation-related disorders. Another potential direction is the investigation of the compound's potential applications in the field of cancer research, as studies have shown that the compound may exhibit significant anti-tumor properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide has been reported in various studies. One of the commonly used methods for synthesis involves the reaction of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid with 2-oxotetrahydrothiophene-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry. Studies have shown that the compound exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(16(22)18-14-9-10-24-17(14)23)20-15(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUACOCXOTSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)
![8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2676497.png)
![ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676499.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2676500.png)


![N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2676503.png)

![2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2676506.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]propanoic acid](/img/structure/B2676508.png)
![(E)-4-(Dimethylamino)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2676509.png)


